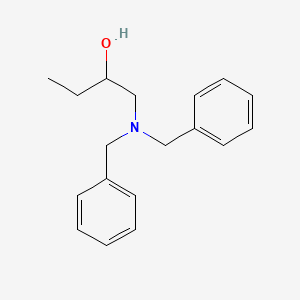

1-(Dibenzylamino)butan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “1-(Dibenzylamino)butan-2-ol” were not found, a related compound, (S)-(+)-2-(N-benzylamino)butan-1-ol, was synthesized from its Schiff base by catalytic hydrogenation over palladium on carbon, in various solvents (toluene, methanol, hexane, dichloromethane, tetrahydrofuran, ethyl acetate), under mild conditions (room temperature, atmospheric pressure) .Chemical Reactions Analysis

While specific chemical reactions involving “1-(Dibenzylamino)butan-2-ol” were not found, alcohols in general can undergo oxidation reactions to form aldehydes, ketones, and carboxylic acids . They can also undergo dehydration reactions to form alkenes .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

1-(Dibenzylamino)butan-2-ol serves as a pivotal chemical intermediate in various synthetic pathways. For instance, it plays a role in the stereoselective formation of olefins from the dehydration of certain butan-1-ols, demonstrating its utility in constructing complex molecular architectures, such as the anti-cancer drug tamoxifen (McCague, 1987). Further, its structural analogues have been explored for their conformational behavior and stereochemistry through NMR spectroscopy and X-ray analysis, highlighting the compound's significance in understanding molecular dynamics and interactions (Jones et al., 2016).

Material Science and Polymer Research

In material science, 1-(Dibenzylamino)butan-2-ol finds application in the synthesis and modification of polymers. The dispersion polymerization of styrene, divinylbenzene, and acrylic acid in butan-1-ol illustrates the solvent's efficacy in producing uniform polymeric microspheres, a process crucial for advanced materials and coating technologies (Beal et al., 2016).

Environmental Chemistry

In environmental chemistry, derivatives of 1-(Dibenzylamino)butan-2-ol are investigated for their roles in atmospheric processes. The OH-initiated photo-oxidation of furans, for example, yields unsaturated dicarbonyl products, with 1-(Dibenzylamino)butan-2-ol derivatives potentially playing a role in aerosol formation and atmospheric chemistry dynamics, thus contributing to our understanding of air pollution and climate change (Alvarez et al., 2009).

Biochemistry and Medicinal Chemistry

Moreover, 1-(Dibenzylamino)butan-2-ol derivatives have been synthesized for bioconjugate chemistry, illustrating their importance in biological applications. A notable example is the development of a disulfide-reducing agent from aspartic acid for use in solution and solid-phase applications, highlighting the adaptability and utility of 1-(Dibenzylamino)butan-2-ol in biochemical research and drug development (Mthembu et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(dibenzylamino)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-2-18(20)15-19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,20H,2,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPVIUOLXWJBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dibenzylamino)butan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2686336.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2686339.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B2686342.png)

![1-Oxobenzo[f]chromene-2-carbaldehyde](/img/structure/B2686343.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2686346.png)

![1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole](/img/structure/B2686348.png)

![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B2686358.png)